1,6-Diisocyanato-2,2,3-trimethylhexane
Description
1,6-Diisocyanato-2,2,3-trimethylhexane (CAS 32052-51-0) is an aliphatic diisocyanate characterized by a branched hexane backbone with isocyanate (-NCO) groups at the 1 and 6 positions and methyl substituents at the 2, 2, and 3 positions. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . This compound is frequently utilized in polyurethane synthesis, particularly in coatings, adhesives, and specialized polymers, due to its balanced reactivity and steric hindrance from the trimethyl groups, which enhance thermal stability and mechanical properties in final products .
Notably, nomenclature discrepancies exist in literature: isomers such as 1,6-diisocyanato-2,2,4-trimethylhexane and 1,6-diisocyanato-2,4,4-trimethylhexane are often grouped under similar identifiers, reflecting structural variability in commercial mixtures .
Properties
CAS No. |
67765-67-7 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,6-diisocyanato-2,2,3-trimethylhexane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 |
InChI Key |
WLQSCYKUJNTFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN=C=O)C(C)(C)CN=C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Phosgenation occurs in two stages:
- Carbamoyl chloride formation : The amine reacts with phosgene to form a carbamoyl chloride intermediate.
- Dehydrohalogenation : Elimination of HCl yields the isocyanate group.
Key parameters include:
Challenges and Mitigation Strategies
- Steric hindrance : The 2,2,3-trimethyl substituents slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures.
- Coloration : Oxidative degradation of amines or isocyanates can lead to yellowing. Patent EP0351873A2 highlights the use of antioxidants and low-temperature distillation (e.g., 60°C) to preserve product clarity.
- Byproducts : Urea and biuret formations are minimized using anhydrous conditions and rapid phosgene quenching.
Non-Phosgene Routes: Carbamate and Oxidative Carbonylation Methods
Due to phosgene’s hazards, alternative routes have been explored:
Carbamate Decomposition
2,2,3-Trimethylhexamethylenediamine reacts with urea or dimethyl carbonate to form carbamates, which thermally decompose into isocyanates. For example:
$$
\text{RNH}2 + \text{CO(OCH}3\text{)}2 \rightarrow \text{RNHCOOCH}3 \xrightarrow{\Delta} \text{RNCO} + \text{CH}_3\text{OH}
$$
Oxidative Carbonylation
Transition metal catalysts (e.g., rhodium or palladium) enable direct carbonylation of amines using CO and O₂:
$$
\text{RNH}2 + \text{CO} + \frac{1}{2}\text{O}2 \rightarrow \text{RNCO} + \text{H}_2\text{O}
$$
- Conditions : 100–150°C, 5–10 MPa pressure.
- Selectivity : Rhodium-XANTPHOS systems achieve >95% selectivity, as demonstrated in CN114085133B for cyclohexanone derivatives.
Catalytic Trimerization and Side Reactions
While trimerization is undesirable for monomeric diisocyanates, understanding side reactions is critical. Patent EP0351873A2 details isocyanurate formation using quaternary ammonium catalysts (e.g., N,N,N-triethyl-N-2-hydroxypropylammonium pivalate). For this compound:
- Suppression strategies : Lower reaction temperatures (30–60°C) and catalyst concentrations (<100 ppm) minimize trimerization.
- Monitoring : Refractive index tracking (e.g., n₂₅D = 1.4625) ensures termination before oligomerization.
Purification and Quality Control
Molecular Distillation
Post-synthesis, unreacted diamine and solvents are removed via short-path distillation:
Chemical Reactions Analysis
Types of Reactions
1,6-Diisocyanato-2,2,3-trimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Scientific Research Applications
1,6-Diisocyanato-2,2,3-trimethylhexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,6-Diisocyanato-2,2,3-trimethylhexane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are well-studied and form the basis for the compound’s applications in polymer chemistry .
Comparison with Similar Compounds
Key Compounds for Comparison:
- Hexamethylene Diisocyanate (HDI) : Linear aliphatic diisocyanate (CAS 822-06-0).
- Isophorone Diisocyanate (IPDI) : Cycloaliphatic diisocyanate (CAS 4098-71-9).
- Trimethylhexamethylene Diisocyanate (TMDI) : Mixture of 1,6-diisocyanato-2,2,4- and 2,4,4-trimethylhexane isomers .
| Property | 1,6-Diisocyanato-2,2,3-trimethylhexane | HDI | IPDI | TMDI |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 210.27 | 168.2 | 222.3 | 210.27 (isomers) |
| Structure | Branched with methyl groups | Linear | Cycloaliphatic | Branched isomers |
| Reactivity | Moderate (steric hindrance) | High (linear) | Low (cycloaliphatic) | Moderate |
| Thermal Stability | High | Moderate | High | High |
| Viscosity | Higher due to branching | Low | High | Moderate |
Structural Insights :
- The branched trimethyl groups in this compound introduce steric hindrance, reducing reactivity compared to linear HDI but improving hydrolytic and thermal stability .
- IPDI’s cycloaliphatic structure provides UV resistance, making it suitable for outdoor coatings, whereas the trimethylhexane derivative excels in flexible, high-durability polymers .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1,6-Diisocyanato-2,2,3-trimethylhexane?
The compound is synthesized via diisocyanate reactions, often involving trimethylhexane precursors. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of isocyanate groups and methyl branching.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify the N=C=O stretching vibration (~2270 cm⁻¹).
- Mass Spectrometry (MS) for molecular weight validation. Canonical SMILES and InChIKey are provided in structural data .
- Chromatographic methods (e.g., HPLC) to resolve isomer mixtures (e.g., 2,2,4- and 2,4,4-trimethylhexane isomers) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Use personal protective equipment (PPE) : gloves, goggles, and respirators due to respiratory sensitization risks.
- Conduct reactions in fume hoods to minimize inhalation exposure.
- Follow ISO 16702 guidelines for air monitoring of free isocyanate groups, which recommend impinger sampling with derivatization (e.g., using 9-(N-methylaminomethyl)anthracene) .
- Refer to regulatory frameworks (e.g., §721.1204 in U.S. EPA rules) for workplace exposure limits .
Advanced Research Questions
Q. How do isomer mixtures (e.g., 2,2,4- vs. 2,4,4-trimethylhexane) affect polymer network properties?
- The isomer ratio influences crosslinking density and glass transition temperature (). For example, star-shaped poly(ω-pentadecalactone) precursors crosslinked with a 1:1 isomer mixture exhibit tunable thermomechanical properties .
- Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are used to quantify and elastic modulus variations. A higher proportion of 2,4,4-isomer may reduce steric hindrance, enhancing reactivity .
Q. What analytical methods enable real-time quantification of isocyanate (NCO) groups during polymerization?
- FTIR Spectroscopy : Track the NCO peak (~2270 cm⁻¹) decay to monitor reaction kinetics .
- Titration : Dibutylamine back-titration with HCl quantifies unreacted NCO groups.
- Rheometry : Measure viscosity changes to assess gelation points in crosslinking reactions .
- ISO 16702 methodologies for workplace air monitoring can be adapted for in situ reaction tracking .
Q. How can reaction conditions be optimized for efficient crosslinking in polyurethane networks?
- Catalyst selection : Dibutyltin dilaurate (DBTDL) at 0.1–0.5 wt% accelerates urethane bond formation .
- Stoichiometric control : Maintain a 1:1 NCO:OH ratio to minimize unreacted groups.
- Temperature optimization : Reactions at 70–90°C balance reactivity and thermal degradation risks.
- Solvent choice : Use aprotic solvents (e.g., THF) to enhance solubility (LogP = 2.1 ).
Q. How does steric hindrance from methyl branching influence reactivity with polyols?
- The 2,2,3-trimethylhexane backbone introduces steric effects, slowing reaction kinetics compared to linear diisocyanates.
- Kinetic studies using isothermal calorimetry reveal a 20–30% reduction in reaction rates compared to hexamethylene diisocyanate (HDI) .
- Adjust solvent polarity (e.g., DMF vs. toluene) to mitigate steric limitations .
Q. What computational tools predict physicochemical properties (e.g., LogP, solubility) of this compound?
Q. How do copolymerization strategies with ε-caprolactone or pentadecalactone affect biodegradability?
- Star-shaped poly(ε-caprolactone) precursors crosslinked with this diisocyanate yield semi-crystalline networks with controlled hydrolytic degradation rates.
- Gel Permeation Chromatography (GPC) and mass loss studies correlate ester bond density with degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
